molecular formula C19H17ClN2O6S2 B2885873 Ethyl 1-(2-chlorophenyl)-4-(((5-ethylthiophen-2-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-06-4

Ethyl 1-(2-chlorophenyl)-4-(((5-ethylthiophen-2-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2885873
CAS No.: 899992-06-4
M. Wt: 468.92
InChI Key: CTDWMVDUBSFMES-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-(((5-ethylthiophen-2-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O6S2 and its molecular weight is 468.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Antimicrobial Agents

Research has led to the development of new quinazolines with potential as antimicrobial agents through various synthesis methods. For example, compounds have been synthesized from reactions involving hydrazine hydrate, aryl isothiocyanates, and sulfuric acid, which were then tested for antibacterial and antifungal activities against common pathogens like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).

Regioselective Synthesis Under Ultrasound Irradiation

A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized with high regioselectivity and yield under ultrasound irradiation. This methodology significantly reduced reaction times, demonstrating an efficient approach to the synthesis of such compounds (Machado et al., 2011).

Synthesis of Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This compound was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. Its structure was confirmed through various analyses, including single crystal X-ray diffraction studies. The study highlighted the compound's antimicrobial activities and structural stability, emphasizing the importance of intramolecular hydrogen bonds and π-π interactions (Achutha et al., 2017).

Novel Heterocyclic Compounds with a Sulfonamido Moiety

Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety for antibacterial use led to the production of various derivatives demonstrating high antimicrobial activities. These compounds were synthesized through reactions involving the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds (Azab, Youssef, & El-Bordany, 2013).

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(5-ethylthiophen-2-yl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O6S2/c1-3-12-9-10-17(29-12)30(25,26)28-15-11-16(23)22(14-8-6-5-7-13(14)20)21-18(15)19(24)27-4-2/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDWMVDUBSFMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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